{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl
Description
{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl is a silyl ether compound characterized by a diphenylsilyl core functionalized with a 2-methoxyphenyl ethenyloxy group. This structure combines the steric bulk of diphenylsilyl with the electronic effects of the methoxy-substituted aromatic ring. Such compounds are often employed in organic synthesis as protective groups for alcohols or as intermediates in organosilicon chemistry. The methoxy group enhances solubility in polar solvents, while the diphenylsilyl moiety provides robust steric shielding, making it resistant to nucleophilic attack under mild conditions .
Properties
CAS No. |
920985-04-2 |
|---|---|
Molecular Formula |
C21H19O2Si |
Molecular Weight |
331.5 g/mol |
InChI |
InChI=1S/C21H19O2Si/c1-17(20-15-9-10-16-21(20)22-2)23-24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1H2,2H3 |
InChI Key |
OGTOIDFXZPSOEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl typically involves the reaction of 2-methoxyphenylacetylene with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: The ethenyl linkage in the compound can be reduced to form the corresponding ethyl derivative.
Substitution: The silyl group can participate in substitution reactions, where the diphenylsilyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Materials Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Biology:
Bioconjugation: The compound’s reactive silyl group can be used to attach biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Coatings: The compound can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl exerts its effects is primarily through its reactive silyl group. This group can form stable bonds with various substrates, facilitating the formation of complex structures. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific molecular targets. The ethenyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with diverse molecular pathways.
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Diphenylsilyl (TBDPS) Groups
Compounds like 6-{[tert-Butyl(diphenyl)silyl]oxy}hexan-1-ol () share the diphenylsilyl framework but substitute the 2-methoxyphenyl ethenyloxy group with a tert-butyl-protected hexanol chain. Key differences include:
- Steric Effects : The tert-butyl group in TBDPS derivatives offers greater steric bulk compared to the planar 2-methoxyphenyl ethenyl group, enhancing protection against nucleophiles but reducing solubility in aromatic solvents .
- In contrast, TBDPS groups are more electron-neutral, requiring stronger conditions (e.g., fluoride ions) for deprotection .
- Synthetic Utility : TBDPS derivatives are widely used in carbohydrate and natural product synthesis due to their stability under basic and oxidative conditions. The target compound’s methoxyphenyl substituent may enable orthogonal deprotection strategies in multi-step syntheses .
Trisiloxane Derivatives with Diphenyl Groups
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane () features a trisiloxane backbone with diphenyl and vinyl substituents. Comparisons include:
- Molecular Complexity: The trisiloxane structure introduces multiple siloxane bonds, increasing thermal stability but reducing reactivity compared to monosilyl ethers like the target compound.
- Applications: Trisiloxanes are often used in polymers and lubricants, whereas monosilyl ethers like the target compound are tailored for protective-group chemistry .
Silyl Ethers with Bulky Alkyl Substituents
The compound 1-{(2R,3R,7S)-2-[(Z)-2-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}vinyl]-7-ethyl-3-methyl-1-azecanyl}-1-propanone () incorporates a dimethyl(tert-butyl)silyl group. Key contrasts:
- Steric vs. Electronic Trade-offs : The tert-butyl group provides extreme steric hindrance, ideal for protecting sensitive alcohols. However, the target compound’s diphenylsilyl group balances steric bulk with aromatic π-π interactions, enabling unique solubility profiles .
- Stereochemical Considerations : The compound in has three stereocenters, complicating synthesis. The target compound lacks stereocenters, simplifying preparation .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Profile | Cleavage Conditions |
|---|---|---|---|---|---|
| {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl | C21H20O2Si | 332.47 | Diphenylsilyl, 2-methoxy ethenyloxy | Stable to base; labile to acid/fluoride | Acidic or fluoride reagents |
| 6-{[tert-Butyl(diphenyl)silyl]oxy}hexan-1-ol | C22H32O2Si | 364.58 | tert-Butyl diphenylsilyl, hexanol | High thermal stability | Fluoride ions (e.g., TBAF) |
| 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane | C20H24O2Si3 | 392.68 | Trisiloxane, diphenyl, vinyl | Thermally stable (>300°C) | Not typically cleaved |
| Dimethyl(tert-butyl)silyl ether (Example) | C6H16OSi | 132.28 | Dimethyl-tert-butylsilyl | Moderate stability | Mild acid or fluoride |
Biological Activity
The compound {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl , often abbreviated as DMS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMS, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMS is characterized by a unique structure that incorporates a methoxyphenyl group and a diphenylsilyl moiety. This structural configuration is believed to contribute to its biological properties, particularly in terms of interaction with biological macromolecules.
The biological activity of DMS is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The silyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The methoxyphenyl group may also engage in π-π stacking interactions with aromatic residues in proteins.
Key Mechanisms Include:
- Enzyme Inhibition : DMS has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : The compound exhibits properties that can scavenge free radicals, thereby reducing oxidative stress in cells.
Biological Activity
Research indicates that DMS possesses a range of biological activities, including:
- Antimicrobial Effects : Studies have demonstrated that DMS exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that DMS may inhibit the growth of cancer cells, particularly in breast and prostate cancer models.
- Anti-inflammatory Effects : DMS has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | MCF-7 (breast cancer) | 20 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 10 |
Case Studies
- Antimicrobial Study : In a study assessing the antimicrobial efficacy of DMS against Staphylococcus aureus, the compound demonstrated an IC50 value of 15 µM, indicating potent antibacterial activity. This suggests potential applications in developing new antimicrobial agents.
- Anticancer Research : A recent investigation into the anticancer effects of DMS on MCF-7 cells revealed an IC50 value of 20 µM. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation, marking it as a promising candidate for further development in cancer therapy.
- Inflammation Model : In vitro tests using RAW 264.7 macrophages showed that DMS significantly reduced the production of pro-inflammatory cytokines at an IC50 of 10 µM. This finding supports its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
